molecular formula C10H10N2 B8298770 2,3-dihydro-1H-3a,4-diaza-cyclopenta[a]indene

2,3-dihydro-1H-3a,4-diaza-cyclopenta[a]indene

Cat. No. B8298770
M. Wt: 158.20 g/mol
InChI Key: WDXTYJSWJDHNJM-UHFFFAOYSA-N
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Patent
US06583134B2

Procedure details

2-(3-Chloro-propyl)-1H-pyrrolo[2,3-b]pyridine (5.6 g) was dissolved in acetonitrile under a stream of argon. Potassium iodide (6 g) was added, and sodium hydride in mineral oil (4.60 g) added in small portions. After stirring 2 h at room temperature, the mixture was poured onto a mixture of ice and saturated sodium hydrogencarbonate solution. The organics were extracted twice with ethyl acetate. The combined organic phases were washed with brine, dried over sodium sulfate and evaporated to afford 2,3-dihydro-1H-3a,4-diaza-cyclopenta[a]indene as a crude pale brown solid (4.5 g, 99%), which was used without further purification. MS (EI) 159 (M+H)+, 143, 100; 1H NMR (δ, CDCl3) 8.19 (dd,1H, J=1,5 Hz), 7.80 (dd,1H, J=1,8 Hz), 6.99 (dd,1H, J=5,8 Hz), 6.12 (s,1H), 4.22 (t,2H, J=6 Hz), 3.05 (t,2H, J=8 Hz), 2.63 (dt,2H, J=6,8 Hz) ppm.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
4.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][C:5]1[NH:13][C:8]2=[N:9][CH:10]=[CH:11][CH:12]=[C:7]2[CH:6]=1.[I-].[K+].[H-].[Na+].C(=O)([O-])O.[Na+]>C(#N)C>[CH2:4]1[C:5]2=[CH:6][C:7]3[CH:12]=[CH:11][CH:10]=[N:9][C:8]=3[N:13]2[CH2:2][CH2:3]1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
ClCCCC1=CC=2C(=NC=CC2)N1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
4.6 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organics were extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1CCN2C1=CC=1C=CC=NC21
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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